molecular formula C8H14O3 B2774044 (2R)-2-(Oxan-3-yl)propanoic acid CAS No. 2248219-43-2

(2R)-2-(Oxan-3-yl)propanoic acid

Cat. No. B2774044
CAS RN: 2248219-43-2
M. Wt: 158.197
InChI Key: VBCOSQLLYSAPJQ-ULUSZKPHSA-N
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Description

(2R)-2-(Oxan-3-yl)propanoic acid, also known as homoproline, is an important amino acid derivative that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound is a cyclic amino acid, which means that it contains a ring structure in its chemical composition. The unique structural features of homoproline make it an interesting molecule to study and explore its potential applications in various fields of research.

Mechanism Of Action

The mechanism of action of (2R)-2-(Oxan-3-yl)propanoic acid and its derivatives is not fully understood. However, it is believed that the cyclic structure of (2R)-2-(Oxan-3-yl)propanoic acid confers unique properties that allow it to interact with biological targets in a specific manner. Homoproline derivatives have been shown to inhibit the activity of enzymes involved in inflammation and cancer, suggesting that they may act as enzyme inhibitors.
Biochemical and Physiological Effects:
Homoproline and its derivatives have been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that (2R)-2-(Oxan-3-yl)propanoic acid derivatives exhibit potent anti-inflammatory and anti-cancer activities. In vivo studies have shown that (2R)-2-(Oxan-3-yl)propanoic acid derivatives have the potential to reduce tumor growth and inflammation in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using (2R)-2-(Oxan-3-yl)propanoic acid and its derivatives in lab experiments include their high purity and yield, their unique structural features, and their potential applications in various scientific fields. However, the limitations of using (2R)-2-(Oxan-3-yl)propanoic acid and its derivatives in lab experiments include their high cost and the limited availability of some derivatives.

Future Directions

There are several future directions for research on (2R)-2-(Oxan-3-yl)propanoic acid and its derivatives. One potential direction is the development of novel (2R)-2-(Oxan-3-yl)propanoic acid derivatives with improved pharmacological properties. Another potential direction is the exploration of the mechanism of action of (2R)-2-(Oxan-3-yl)propanoic acid and its derivatives, which could lead to the development of more effective drugs for the treatment of various diseases. Finally, the use of (2R)-2-(Oxan-3-yl)propanoic acid and its derivatives in the development of new materials and catalysts is another potential direction for future research.

Synthesis Methods

The synthesis of (2R)-2-(Oxan-3-yl)propanoic acid can be achieved through several methods, including the cyclization of amino acids, the oxidation of proline, and the reduction of homoglutamic acid. The most common method for synthesizing (2R)-2-(Oxan-3-yl)propanoic acid is the cyclization of L-hydroxyproline using a cyclization agent such as dicyclohexylcarbodiimide (DCC) or N,N’-dicyclohexylcarbodiimide (DCCD). This method yields (2R)-2-(Oxan-3-yl)propanoic acid in high purity and yield.

Scientific Research Applications

Homoproline has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of (2R)-2-(Oxan-3-yl)propanoic acid is in the field of medicinal chemistry, where it has been explored as a potential drug candidate for the treatment of various diseases. Homoproline derivatives have been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities.

properties

IUPAC Name

(2R)-2-(oxan-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(8(9)10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCOSQLLYSAPJQ-ULUSZKPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(Oxan-3-yl)propanoic acid

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